tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a thiophene ring, a chloro group, and a tert-butyl ester group. It is a specialized compound often used in scientific research and various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate thiophene derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to a chloroformyl group under specific conditions.
Reduction: : The carbonyl group in the thiophene ring can be reduced to a hydroxyl group.
Substitution: : The chloro group can be substituted with other functional groups, such as an amino group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Amination reactions might use ammonia (NH₃) or primary amines under elevated temperatures and pressures.
Major Products Formed
Oxidation: : Formation of chloroformyl derivatives.
Reduction: : Production of hydroxylated thiophenes.
Substitution: : Generation of amino-substituted isoquinolines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the tert-butyl ester group. Similar compounds might include other isoquinoline derivatives or thiophene-containing molecules. the exact structural and functional differences would need to be analyzed to highlight its uniqueness.
List of Similar Compounds
Isoquinoline derivatives: : Various isoquinolines with different substituents.
Thiophene derivatives: : Compounds containing thiophene rings with different functional groups.
Ester derivatives: : Other esters with similar molecular frameworks.
Properties
IUPAC Name |
tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-12-16(10-15(11-23)26-12)18-17-9-14(21)6-5-13(17)7-8-22(18)19(24)25-20(2,3)4/h5-6,9-11,18H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGNBOMUPCJILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)C2C3=C(CCN2C(=O)OC(C)(C)C)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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